4-((5,7-Dimethylquinolin-4-yl)oxy)aniline, with the CAS number 190728-25-7, is a compound that belongs to the class of quinoline derivatives. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting receptor tyrosine kinases involved in cancer treatment. The molecular formula for this compound is C17H16N2O3, and it has a molecular weight of approximately 296.32 g/mol.
This compound can be sourced from chemical suppliers and is classified under organic compounds due to its structure, which includes both aromatic and heterocyclic components. It is often utilized in research settings for its potential applications in drug development and synthesis.
The synthesis of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline can be achieved through several methods, including nucleophilic substitution reactions. A common approach involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol in the presence of a base such as sodium t-butanolate in a suitable solvent like N,N-dimethylacetamide. This method typically yields high purity products with yields around 90% under optimized conditions .
The reaction conditions may vary, but typical parameters include maintaining temperatures between -5 °C to 110 °C to facilitate the reaction while preventing decomposition or unwanted side reactions. The use of protective atmospheres may also be employed to enhance yield and purity.
The molecular structure of 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline features a quinoline ring system linked to an aniline moiety via an ether bond. The structure can be represented as follows:
Key structural data includes:
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline can undergo various chemical reactions:
The specific reagents and conditions for these reactions vary but typically involve common laboratory solvents and bases to facilitate the desired transformations.
The mechanism of action for compounds like 4-((5,7-Dimethylquinolin-4-yl)oxy)aniline primarily involves its interaction with biological targets such as receptor tyrosine kinases. These interactions can inhibit pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Research indicates that compounds derived from this structure exhibit inhibitory effects on several key receptors implicated in tumor growth and metastasis, including vascular endothelial growth factor receptors .
The compound appears as a light yellow to brown powder or crystal at room temperature. Its physical state is solid at standard conditions.
Key chemical properties include:
4-((5,7-Dimethylquinolin-4-yl)oxy)aniline has significant applications in scientific research, particularly in the development of pharmaceuticals targeting various diseases, including cancer. It serves as an important intermediate in the synthesis of cabozantinib, a drug used for treating renal cell carcinoma by inhibiting multiple receptor tyrosine kinases involved in tumor progression and metastasis . Its potential utility extends beyond oncology into other therapeutic areas where receptor modulation is beneficial.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8